molecular formula C8H11NO B13104991 (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol

(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol

Cat. No.: B13104991
M. Wt: 137.18 g/mol
InChI Key: SVACRPKLVPAIND-ZETCQYMHSA-N
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Description

(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group at the 5-position and an ethan-1-ol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. The reaction conditions typically include the use of hydrogen gas and a chiral catalyst, such as a chiral rhodium or ruthenium complex, under mild temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products depend on the substituent introduced, such as halides or amines.

Scientific Research Applications

(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Methylpyridin-3-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activity.

    1-(5-Methylpyridin-3-yl)ethan-1-one: The ketone analog, which has different chemical properties and reactivity.

    1-(5-Methylpyridin-3-yl)ethane: The fully reduced analog, which lacks the hydroxyl group.

Uniqueness

(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and drug development.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(1S)-1-(5-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H11NO/c1-6-3-8(7(2)10)5-9-4-6/h3-5,7,10H,1-2H3/t7-/m0/s1

InChI Key

SVACRPKLVPAIND-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC(=CN=C1)[C@H](C)O

Canonical SMILES

CC1=CC(=CN=C1)C(C)O

Origin of Product

United States

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